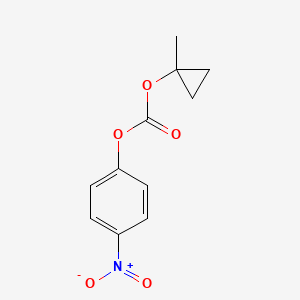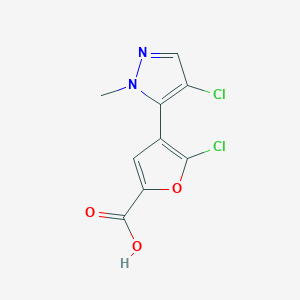
Onjisaponin Z
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Onjisaponin Z is a natural product isolated from Radix Polygalae . It is one of the most important components of Radix Polygalae extracts .
Synthesis Analysis
The synthesis of Onjisaponin Z involves triterpenoid saponin biosynthesis. The MVA pathway plays a significant role in this process. The expression levels of squalene synthase (SQS), squalene monooxygenase (SQE), and beta-amyrin synthase (β-AS) are highly correlated with the peak area intensity of triterpenoid saponins .Physical And Chemical Properties Analysis
Onjisaponin Z has a molecular weight of 1471.58 g/mol . It appears as a solid and is soluble in DMSO .Aplicaciones Científicas De Investigación
Neuroprotection and Autophagy Enhancement
Onjisaponin Z: , derived from Radix Polygalae, has garnered attention for its neuroprotective properties. Research indicates that it enhances autophagy, a cellular process crucial for maintaining protein homeostasis and clearing aggregate-prone or mutant proteins. Specifically:
- Mutant Protein Clearance : It accelerates the removal of mutant huntingtin (associated with Huntington’s disease) and A53T α-synuclein (linked to Parkinson’s disease) in PC-12 cells . These findings highlight its potential in mitigating neurodegenerative disorders.
Anticancer Effects
Saponins, including onjisaponin Z, exhibit promising anticancer properties. Here’s how:
- Inflammation and Angiogenesis Suppression : Onjisaponin Z may ameliorate inflammation and inhibit angiogenesis, crucial processes in cancer progression .
Skin Health and Wound Healing
Wu, A.-G., Wong, V. K.-W., Xu, S.-W., Chan, W.-K., Ng, C.-I., Liu, L., & Law, B. Y.-K. (2013). Onjisaponin B Derived from Radix Polygalae Enhances Autophagy and Accelerates the Degradation of Mutant α-Synuclein and Huntingtin in PC-12 Cells. International Journal of Molecular Sciences, 14(11), 22618–22641. DOI: 10.3390/ijms141122618
Khan, M. I., Karima, G., Khan, M. Z., Shin, J. H., & Kim, J. D. (2022). Therapeutic Effects of Saponins for the Prevention and Treatment of Cancer by Ameliorating Inflammation and Angiogenesis and Inducing Antioxidant and Apoptotic Effects in Human Cells. International Journal of Molecular Sciences, 23(18), 10665. DOI: 10.3390/ijms231810665
Safety and Hazards
Mecanismo De Acción
Target of Action
Onjisaponin Z is a natural product isolated from Radix Polygalae It’s known that saponins, the group of compounds to which onjisaponin z belongs, have a wide range of targets due to their complex structures .
Mode of Action
Onjisaponin Z has been identified as an autophagy enhancer . Autophagy is a cellular process that involves the degradation of dysfunctional cellular components through the autophagy-lysosomal pathway . Onjisaponin Z enhances this process, leading to the clearance of mutant proteins associated with neurodegenerative diseases . It’s suggested that Onjisaponin Z induces autophagy via the AMPK-mTOR signaling pathway .
Biochemical Pathways
Onjisaponin Z affects the dopamine metabolic pathway . Treatment with Onjisaponin B, a component of Onjisaponin Z, has been shown to increase dopamine content and decrease its metabolite content in the culture media . This suggests that Onjisaponin Z may have a role in modulating neurotransmitter levels, potentially impacting mood and cognitive function.
Pharmacokinetics
One study suggests that high doses of onjisaponin b, a component of onjisaponin z, can induce gastrointestinal congestion and swelling in mice . This could potentially impact the absorption and distribution of the compound, affecting its bioavailability.
Result of Action
The enhanced autophagy induced by Onjisaponin Z leads to the clearance of mutant huntingtin and A53T α-synuclein, proteins associated with Huntington’s disease and Parkinson’s disease, respectively . This suggests that Onjisaponin Z may have neuroprotective effects. Additionally, Onjisaponin Z has been shown to increase dopamine content in cells, which could have implications for mood and cognitive function .
Action Environment
The action of Onjisaponin Z can be influenced by environmental factors. For instance, the compound should be kept away from drains or water courses to prevent environmental contamination . Additionally, the compound’s stability and efficacy could potentially be affected by factors such as temperature and light exposure .
Propiedades
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H106O32/c1-29-43(77)46(80)50(84)60(94-29)100-56-54(98-42(76)15-12-32-22-37(90-9)55(92-11)38(23-32)91-10)31(3)96-63(57(56)101-61-52(86)48(82)53(30(2)95-61)99-59-49(83)44(78)36(75)27-93-59)103-65(89)70-19-18-66(4,5)24-34(70)33-13-14-40-67(6)25-35(74)58(102-62-51(85)47(81)45(79)39(26-72)97-62)69(8,64(87)88)41(67)16-17-68(40,7)71(33,28-73)21-20-70/h12-13,15,22-23,29-31,34-36,39-41,43-54,56-63,72-75,77-86H,14,16-21,24-28H2,1-11H3,(H,87,88)/b15-12+/t29-,30-,31+,34-,35-,36+,39+,40+,41+,43-,44-,45+,46+,47-,48-,49+,50+,51+,52+,53-,54-,56-,57+,58-,59-,60-,61-,62-,63-,67+,68+,69-,70-,71-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKDCAIDWFPAGZ-ZZVFPCDUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)O)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C(C7(CC6)CO)(CCC9C8(CC(C(C9(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)OC(=O)[C@@]56CC[C@@]7(C(=CC[C@H]8[C@]7(CC[C@@H]9[C@@]8(C[C@@H]([C@@H]([C@@]9(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]5CC(CC6)(C)C)CO)C)OC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H106O32 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Onjisaponin Z | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

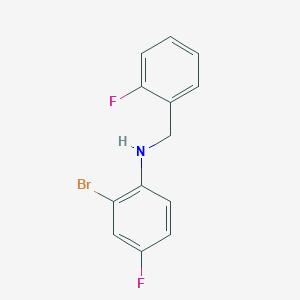
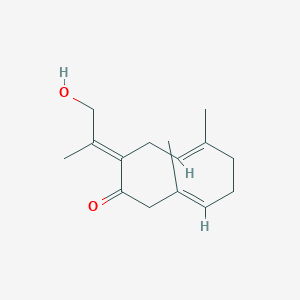
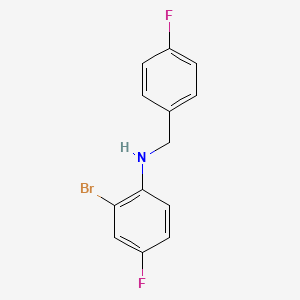
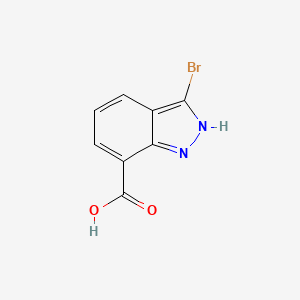




![5-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026656.png)
![3-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B3026657.png)
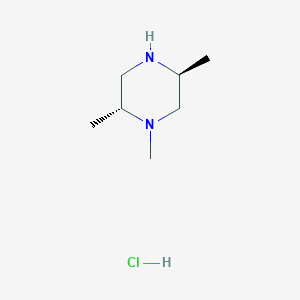
![5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3026662.png)
